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molecular formula C11H13BrO2 B1428492 Methyl 3-(4-bromophenyl)butanoate CAS No. 1021735-42-1

Methyl 3-(4-bromophenyl)butanoate

Cat. No. B1428492
M. Wt: 257.12 g/mol
InChI Key: PUJGRHDQMSUGGT-UHFFFAOYSA-N
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Patent
US08106070B2

Procedure details

A flask under nitrogen atmosphere was charged with CuI (2.77 g, 14.54 mmol) and ether (50 mL). The slurry was cooled to 0 C in an ice-water bath before a solution of MeLi in THF (1.6M, 18.2 mL, 29.1 mmol) was added dropwise over 20 minutes. A clear solution formed. A solution of methyl 4-bromocinnamate (3.19 g, 13.2 mmol) in THF (30 mL) was added dropwise via syringe over 30 minutes, and the resulting reaction mixture was stirred at 0 C for 2 hours. Then the reaction was quenched with ammonium chloride and worked up. The resulting crude product was purified by MPLC (0 to 15% ethyl acetate in hexanes) to afford methyl 3-(4-bromophenyl)butanoate.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
18.2 mL
Type
solvent
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
CuI
Quantity
2.77 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]COCC.[Li]C.[Br:8][C:9]1[CH:20]=[CH:19][C:12]([CH:13]=[CH:14][C:15]([O:17][CH3:18])=[O:16])=[CH:11][CH:10]=1>C1COCC1.[Cu]I>[Br:8][C:9]1[CH:10]=[CH:11][C:12]([CH:13]([CH3:1])[CH2:14][C:15]([O:17][CH3:18])=[O:16])=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C
Name
Quantity
18.2 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.19 g
Type
reactant
Smiles
BrC1=CC=C(C=CC(=O)OC)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOCC
Name
CuI
Quantity
2.77 g
Type
catalyst
Smiles
[Cu]I

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 0 C for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
A clear solution formed
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
Then the reaction was quenched with ammonium chloride
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by MPLC (0 to 15% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CC(=O)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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